Home > Products > Building Blocks P6696 > 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride - 106261-49-8

4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

Catalog Number: EVT-346113
CAS Number: 106261-49-8
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride has garnered attention due to its role as a key synthetic intermediate in the production of imatinib, a significant pharmaceutical agent used in the treatment of certain types of cancer4. The synthesis and applications of derivatives of this compound have been explored in various studies, highlighting its versatility and potential in medicinal chemistry.

Applications in Various Fields

Synthesis and Chemical Properties

The practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor to imatinib, has been achieved with high yields, demonstrating an efficient method for large-scale production4. Another study describes the synthesis of related compounds, such as benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives, which are synthesized from 2-methylthiophene and phthalic anhydride1. These processes involve key intermediates and utilize reductive alkylation, bromination, and amination reactions, showcasing the chemical versatility of the piperazine moiety1 4 5.

Pharmacology

In pharmacology, derivatives of the piperazine structure have been investigated for their binding affinity to dopamine receptor subtypes. For instance, 6-(4-benzylpiperazin-1-yl)benzodioxanes have shown high affinity and selectivity for the D(4) dopamine receptor subtype, with potential implications for the development of new therapeutic agents2.

Biochemistry and Drug Design

The binding characteristics of piperazine derivatives to proteins such as bovine serum albumin (BSA) have been studied to understand their pharmacokinetic mechanisms. These studies employ techniques like fluorescence spectroscopy, circular dichroism, and molecular modeling to elucidate the interactions at a molecular level, which is crucial for drug design and development3.

N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-aminopyrimidine

  • Relevance: This compound is a key starting material in the synthesis of Imatinib, which itself utilizes 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride as an intermediate []. The structural similarity lies in the presence of the 4-(3-pyridyl)-2-aminopyrimidine moiety, which is maintained throughout the synthesis.

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • Relevance: Derived from N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-aminopyrimidine, this compound reacts with 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride to form the Imatinib base []. This highlights the direct structural relationship between this compound and 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride as they react to form the final pharmaceutical product.

Imatinib Mesylate

  • Relevance: Imatinib Mesylate is the final pharmaceutical product synthesized using 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride as a key building block []. The 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid moiety becomes incorporated into the structure of Imatinib, signifying the strong structural connection between these compounds.

4-(Bromomethyl)benzoic Acid

  • Relevance: This compound is synthesized from 4-methylbenzoic acid and subsequently reacted with 1-methylpiperazine to yield 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride []. The only structural difference is the bromine atom, replaced by the 4-methylpiperazin-1-yl group in the target compound.

4-[(1,4,8,11-Tetraazacyclotetradec-1-yl)methyl]benzoic Acid

  • Relevance: This compound shares a very similar structure with 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride []. The key difference lies in the cyclic amine substituent attached to the benzoic acid moiety. While 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride contains a methylpiperazine ring, this compound incorporates a larger tetraazacyclotetradecane ring. This structural similarity suggests potential overlap in their chemical properties and potential applications.
Source and Classification

This compound is primarily sourced from chemical suppliers specializing in pharmaceutical reference standards. It falls under the category of impurity reference materials, which are crucial for ensuring the quality and efficacy of pharmaceutical products. Its classification as a kinase inhibitor suggests its role in modulating specific biochemical pathways, making it an important focus in drug development .

Synthesis Analysis

The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride can be achieved through various methods. One notable synthesis route involves the nitration of 2-methyl-5-nitroaniline followed by reduction and subsequent reactions to form the target compound.

Key Steps in Synthesis

  1. Nitration: 2-Methyl-5-nitroaniline is treated with nitric acid in ethanol.
  2. Reduction: The resulting nitro compound undergoes reduction to yield an amine.
  3. Formation of the Piperazine Derivative: The amine is then reacted with piperazine derivatives to introduce the piperazinyl group.
  4. Acidification: Finally, the product is treated with hydrochloric acid to obtain the dihydrochloride salt form.

Technical Parameters:

  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
  • The use of specific catalysts or reagents can influence the efficiency of each step.
Molecular Structure Analysis

The molecular structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride features a benzoic acid moiety linked to a piperazine ring through a methyl group.

Structural Details

  • Molecular Formula: C13H18N2O2·2ClH
  • Molecular Weight: 307.22 g/mol
  • SMILES Representation: Cl.Cl.CN1CCN(Cc2ccc(cc2)C(=O)O)CC1
  • InChI Key: LODDFOVRTJETGH-UHFFFAOYSA-N

The compound exhibits a crystalline structure, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm its configuration and conformation .

Chemical Reactions Analysis

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride can participate in various chemical reactions typical for carboxylic acids and amines.

Key Reactions

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Amide Formation: It can also react with amines to produce amides, which are relevant in medicinal chemistry.
  3. Salt Formation: The dihydrochloride form indicates that it readily forms salts with bases, enhancing its solubility and stability.

These reactions are crucial for modifying the compound's properties for specific applications in drug formulation and development.

Mechanism of Action

The mechanism of action of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride primarily involves its interaction with biological targets within cells.

Target and Mode of Action

  • Primary Target: The compound primarily affects the respiratory system, causing irritation when inhaled.
  • Biochemical Pathways: It may interact with signaling pathways related to inflammation or cellular stress responses, although detailed pathways remain to be fully elucidated.

Pharmacokinetics

The pharmacokinetic profile indicates that it is absorbed efficiently when administered correctly, but care must be taken due to its irritant properties.

Applications

The applications of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride span various fields:

  1. Pharmaceutical Development: Used as a reference standard in drug formulation and testing.
  2. Anticancer Research: Its properties as a kinase inhibitor make it valuable in cancer research.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing other pharmaceutical compounds.
Synthetic Pathways and Optimization Strategies for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a critical building block in modern pharmaceutical synthesis, particularly for tyrosine kinase inhibitors. Its complex structure necessitates sophisticated synthetic approaches to ensure high yield, purity, and sustainability. This section examines the key methodologies and optimization strategies developed for its efficient production, addressing challenges from initial bond formation to final salt crystallization.

Key Intermediate Synthesis in Tyrosine Kinase Inhibitor Development

As a pivotal intermediate in imatinib mesylate manufacturing, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride bridges simple aromatic chemistry and complex piperazine pharmacology. The primary synthesis route involves a nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and N-methylpiperazine. This reaction typically proceeds in polar aprotic solvents (acetonitrile or N,N-dimethylformamide) at elevated temperatures (70-85°C) for 12-24 hours, achieving yields of 80-85% before salt formation [1]. The reaction mechanism exploits the nucleophilicity of the piperazine nitrogen, which attacks the electrophilic carbon of the chloromethyl group, forming the critical carbon-nitrogen bond that defines the molecule's structure [3].

An alternative pathway described in patent literature involves the reaction of methyl 4-(bromomethyl)benzoate with N-methylpiperazine followed by ester hydrolysis. This two-step approach offers advantages in controlling regioselectivity, as the ester group provides reduced acidity compared to the free carboxylic acid, minimizing potential side reactions. Subsequent hydrolysis under basic conditions (aqueous sodium hydroxide or potassium hydroxide) yields the free carboxylic acid precursor to dihydrochloride salt formation [1] [9]. The choice between these routes often depends on substrate availability and purification considerations, with the ester hydrolysis route providing easier intermediate purification but requiring an additional synthetic step.

Table 1: Comparative Analysis of Synthetic Routes to 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Intermediate

Synthetic ApproachReaction ConditionsYield (%)Key AdvantagesCommon Impurities
4-(Chloromethyl)benzoic acid + N-methylpiperazine80°C, acetonitrile, 18h80-85Direct single-step synthesisBis-alkylated piperazine, unreacted starting materials
Methyl 4-(bromomethyl)benzoate + N-methylpiperazine → Hydrolysis70°C, DMF, 12h → NaOH reflux, 4h75-78 (over two steps)Easier intermediate purificationEster hydrolysis byproducts, residual solvent

Catalytic Approaches for Piperazine Ring Functionalization

The introduction of the methyl group to the piperazine nitrogen presents distinct catalytic challenges. While N-methylpiperazine is commercially available, its in situ preparation or selective monoalkylation often requires sophisticated catalytic strategies. Reductive amination catalysis employing formaldehyde and hydrogen gas over palladium catalysts offers a high-yield approach to N-methylpiperazine synthesis from piperazine itself. This method achieves selectivity through careful control of formaldehyde stoichiometry and hydrogen pressure, minimizing over-methylation to the undesired N,N'-dimethyl derivative [1].

For direct functionalization of the pre-formed piperazine ring, phase-transfer catalysts (PTCs) significantly enhance reaction kinetics in the benzylation step. Tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC) at 5-10 mol% loading facilitate the nucleophilic substitution between 4-(chloromethyl)benzoic acid and N-methylpiperazine in biphasic systems. This catalytic approach reduces reaction times from 24 hours to approximately 6-8 hours while maintaining yields above 80% [1]. The PTC acts as a molecular shuttle, transporting the nucleophile into the organic phase where reaction occurs more readily, thus overcoming solubility limitations.

Microwave-assisted catalysis represents another advancement in piperazine functionalization. By employing copper-doped mesoporous silica catalysts under microwave irradiation (100-150W), researchers have achieved coupling completion within 30 minutes at 100°C. This technique not only accelerates reaction kinetics but also reduces dimeric impurity formation to less than 0.5% compared to conventional thermal methods which typically produce 2-3% impurities [8]. The rapid, uniform heating provided by microwave energy enhances catalytic efficiency while suppressing side reactions through precise temperature control.

Table 2: Catalyst Performance in Piperazine Functionalization Reactions

Catalyst TypeReaction Time ReductionTemperature Optimization (°C)Impurity Profile ImprovementIndustrial Applicability
Phase-Transfer Catalysts (e.g., TBAB)67-75% (24h → 6-8h)80 → 70Moderate reduction in bis-alkylated impuritiesHigh (easy separation, low cost)
Copper-Doped Mesoporous Silica (Microwave)95% (24h → 30min)80 → 100Significant reduction (dimer <0.5%)Moderate (specialized equipment needed)
Palladium/Carbon (Reductive Amination)Not applicable (different step)60-80 (H₂ pressure)Controls over-methylationHigh for upstream synthesis

Solvent-Free Mechanochemical Synthesis for Enhanced Sustainability

The pharmaceutical industry's increasing focus on green chemistry has driven development of solvent-free mechanochemical approaches for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid synthesis. Ball milling technology enables direct reaction between solid 4-(chloromethyl)benzoic acid and N-methylpiperazine without solvent intervention. Using stainless-steel milling jars and balls with rotational speeds of 400-600 rpm, reaction completion is achieved within 60-90 minutes, offering yields comparable to traditional solvent-based methods (82-85%) while eliminating solvent waste and reducing energy consumption by approximately 70% [1].

This approach employs catalytic amounts of potassium carbonate or sodium carbonate (5-10 mol%) as acid scavengers, which effectively neutralize hydrogen chloride generated during the substitution reaction. The absence of solvent shifts the reaction equilibrium toward product formation and simplifies purification, as the inorganic carbonate byproducts can be easily removed by aqueous wash. Life cycle assessment studies indicate that mechanochemical synthesis reduces the E-factor (environmental factor) from approximately 25 in traditional processes to less than 5, representing a substantial advancement in sustainable manufacturing [1] [8].

The technique also demonstrates excellent scalability through continuous processing adaptations. Twin-screw extrusion configurations have been developed where solid reactants are fed into a heated barrel containing co-rotating screws. At temperatures of 80-100°C and residence times of 2-5 minutes, this continuous mechanochemical process achieves throughputs exceeding 500g/hour, demonstrating viability for industrial-scale production. The resulting product exhibits consistent purity (>98.5% by HPLC) without requiring energy-intensive purification steps, establishing mechanochemistry as a competitive alternative to batch processing [8].

Challenges in Dihydrochloride Salt Formation and Crystallization

The conversion of the free base to pharmaceutically acceptable dihydrochloride salt presents unique challenges in crystallization behavior and stability control. Critical issues include polymorphic instability, hydrate formation, and hydrochloride stoichiometry control. The salt formation process typically involves dissolving the free base in anhydrous ethanol or isopropanol and introducing hydrogen chloride gas or concentrated hydrochloric acid at 0-5°C to prevent degradation of the acid-sensitive piperazine ring [1] [9].

Nanofiltration membrane technology has emerged as a breakthrough solution for controlling crystal morphology and stoichiometry. After initial salt formation, the solution undergoes nanofiltration through polyethersulfone or polyvinylidene fluoride membranes with molecular weight cutoffs of 200-300 Daltons. This process selectively removes solvent molecules and excess hydrochloric acid while retaining the product, enabling precise control of hydrochloride equivalents. Subsequent controlled crystallization through anti-solvent vapor diffusion (using diethyl ether or methyl tert-butyl ether) yields the thermodynamically stable polymorph with consistent dihydrochloride stoichiometry and minimal hydrate formation [1].

The inherent hygroscopicity of the dihydrochloride salt necessitates specialized crystallization techniques to prevent hydrate co-crystallization. Process analytical technology (PAT) tools including in-line Raman spectroscopy and focused beam reflectance measurement (FBRM) enable real-time monitoring of crystal form transitions during the final crystallization step. By maintaining water activity below 0.3 and strictly controlling cooling rates (0.2-0.5°C/minute), manufacturers can preferentially produce the anhydrous form or a specific hydrate (typically hemihydrate) with consistent bulk density and flow properties essential for downstream pharmaceutical processing [5] [9].

Table 3: Crystallization Conditions and Resulting Solid-State Properties

Crystallization ParameterAnhydrous FormHemihydrate FormDihydrate Form
Water Activity (aw)<0.10.2-0.3>0.7
Cooling Rate0.5°C/min0.2°C/min<0.1°C/min
Preferred Anti-SolventDiethyl etherMethyl tert-butyl etherEthanol/water mixtures
Thermal StabilityUp to 150°CUp to 100°CUp to 70°C
HygroscopicityLow (0.5% w/w at 60% RH)Moderate (1.2% w/w at 60% RH)High (deliquescent)
Pharmaceutical PreferenceHigh (for solid dosage)Moderate (requires strict packaging)Not preferred

Properties

CAS Number

106261-49-8

Product Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

InChI

InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H

InChI Key

LODDFOVRTJETGH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl

Synonyms

4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride;

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.